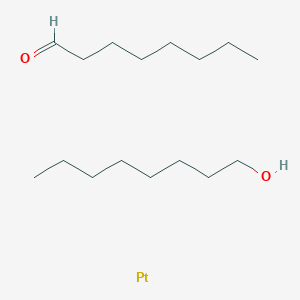

Octanal;octan-1-ol;platinum

Description

Historical Evolution of Platinum Catalysis in Organic Transformations

The catalytic properties of platinum have been recognized for over two centuries, marking some of the earliest observations in the field of catalysis. elsevier.es In 1817, Humphry Davy discovered that a heated platinum wire could induce the flameless combustion of a mixture of coal gas and air, a clear indication of a surface-mediated reaction. rsc.org Shortly after, in 1820, his cousin Edmund Davy reported that finely divided platinum could oxidize alcohol to acetic acid in the presence of air. elsevier.essciencenet.cn These initial discoveries laid the groundwork for more systematic investigations.

Throughout the 19th century, platinum became a focal point of catalytic research. elsevier.es Jöns Jakob Berzelius, who coined the term "catalysis" in 1835, cited these platinum-mediated reactions as key examples of this new chemical force. uni-ulm.de William Henry was among the first to study the deactivation or "poisoning" of platinum catalysts, noting that substances like hydrogen sulfide (B99878) could inhibit their activity. elsevier.essciencenet.cn A significant early industrial application was the use of platinum to catalyze the oxidation of sulfur dioxide in the production of sulfuric acid, patented by Kuhlmann in 1838. elsevier.esrsc.org These historical milestones established platinum as a uniquely effective and versatile catalyst, paving the way for its widespread use in modern organic transformations, including the specific reactions involving octanal (B89490) and octan-1-ol.

Contemporary Significance of Aldehyde-Alcohol Interconversions in Catalytic Science

The reversible transformation between aldehydes and alcohols is a fundamental reaction in organic synthesis. mdpi.comimperial.ac.uk The selective oxidation of a primary alcohol to an aldehyde, without over-oxidation to a carboxylic acid, and the selective hydrogenation of an aldehyde to an alcohol are crucial steps in the synthesis of numerous valuable products. researchgate.netacs.org

In the contemporary chemical industry, this interconversion is of paramount importance for several reasons:

Fine Chemicals and Fragrances: Many aldehydes, including octanal, are valuable intermediates and final products in the fragrance and flavor industries. researchgate.net The controlled oxidation of the corresponding alcohol (octan-1-ol) is a primary production route.

Biomass Valorization: As the world seeks sustainable alternatives to fossil fuels, biomass has emerged as a key renewable feedstock. Lignocellulosic biomass can be broken down into various platform molecules, including alcohols and aldehydes. frontiersin.orgnih.gov Catalytic upgrading of these molecules, such as converting long-chain alcohols into other useful chemicals, is a central theme in biorefinery research. mdpi.comwisc.edu

Hydrogen Storage: The hydrogenation of aldehydes and ketones to alcohols represents a method for chemical hydrogen storage. The reverse reaction, the dehydrogenation of the alcohol, can release hydrogen or energy, making this cycle a potential component of future energy systems. acs.org

The octanal/octan-1-ol pair is an excellent model system for studying these transformations, particularly for long-chain aliphatic compounds derived from natural sources. researchgate.net Research into catalysts that can perform these interconversions efficiently, selectively, and under mild, environmentally benign conditions is a major focus of modern catalytic science. researchgate.netacs.org

Fundamental Principles of Platinum Catalysis: Homogeneous and Heterogeneous Systems Relevant to Oxygenates

Catalysis is broadly divided into two main types: homogeneous and heterogeneous, both of which are relevant to platinum-mediated reactions of oxygenates like octanal and octan-1-ol. uclouvain.besolubilityofthings.com

Homogeneous Catalysis involves a catalyst that exists in the same phase as the reactants, typically a liquid phase. uni-ulm.de Soluble platinum complexes can act as homogeneous catalysts. The key advantages are often high selectivity and activity under mild conditions, as the active sites are well-defined and accessible at a molecular level. imperial.ac.uk An example of a relevant system is the "Lamoreaux Catalyst," a platinum-octanal/octanol (B41247) complex used for hydrosilylation reactions. gelest.comchemicalbook.com The mechanism of homogeneous catalysis typically involves a cycle of elementary steps such as ligand substitution, oxidative addition, and reductive elimination. uclouvain.be

Heterogeneous Catalysis involves a catalyst in a different phase from the reactants, most commonly a solid catalyst with liquid or gas reactants. wikipedia.org For platinum, this usually consists of platinum nanoparticles dispersed on a solid support material like carbon, alumina, or titania. acs.orgrsc.orgscirp.org The primary advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, a crucial factor for expensive metals like platinum. solubilityofthings.com The catalytic cycle in heterogeneous systems involves a sequence of steps:

Adsorption: Reactant molecules (e.g., octan-1-ol or octanal) bind to the surface of the platinum catalyst. wikipedia.org

Surface Reaction: The adsorbed molecules react on the catalyst's active sites.

Desorption: The product molecules (e.g., octanal or octan-1-ol) detach from the surface and diffuse back into the bulk phase. wikipedia.org

The performance of a heterogeneous catalyst is heavily influenced by the properties of the support material and the size and dispersion of the platinum nanoparticles. nih.gov For the oxidation of alcohols, the interaction between the platinum species and the support can significantly affect activity and selectivity. rsc.org

| Feature | Homogeneous Platinum Catalysis | Heterogeneous Platinum Catalysis |

| Phase | Catalyst and reactants in the same phase (e.g., liquid) uni-ulm.de | Catalyst in a different phase from reactants (e.g., solid catalyst, liquid reactants) wikipedia.org |

| Active Sites | Well-defined, uniform molecular sites | Complex surface sites on nanoparticles |

| Selectivity | Often very high due to uniform active sites | Can be high, but may be influenced by various surface sites and support interactions |

| Reaction Conditions | Typically mild (lower temperature and pressure) | Often requires higher temperatures and pressures |

| Catalyst Separation | Difficult, may require distillation or extraction | Easy, typically by simple filtration or decantation solubilityofthings.com |

| Recyclability | Challenging | Generally straightforward |

| Example System | Soluble Pt-complexes like Lamoreaux Catalyst gelest.com | Platinum nanoparticles on a solid support (e.g., Pt/TiO₂, Pt/C) rsc.org |

An interactive version of this table is available online.

Identification of Key Research Questions and Emerging Challenges in Platinum-Mediated Octanal/Octan-1-ol Systems

Despite decades of research, several key questions and challenges remain in the catalytic conversion of octanal and octan-1-ol using platinum. These challenges drive current research efforts toward developing more efficient, selective, and sustainable processes.

Key Research Questions:

Mechanism of Selectivity: How can catalysts be designed to selectively produce octanal from octan-1-ol without over-oxidation to octanoic acid or the formation of ester byproducts (octyl octanoate)? acs.orgrsc.org Research shows that reaction conditions and catalyst structure, such as the coordination of platinum atoms and the nature of the support, play a crucial role. rsc.org

Role of the Support: What is the precise role of the catalyst support (e.g., TiO₂, carbon) in the reaction mechanism? Studies suggest a synergetic effect between low-coordinated platinum clusters and the support material, which can facilitate different steps of the reaction. rsc.org

Catalyst Stability and Deactivation: What are the primary mechanisms of catalyst deactivation in these systems, and how can more robust and long-lasting catalysts be developed? Poisoning by intermediates or strong adsorption of products can block active sites. elsevier.esnih.gov

Green Chemistry Approaches: How can these transformations be performed using environmentally friendly oxidants like molecular oxygen or air, and under solvent-free or green solvent conditions? acs.orgresearchgate.net

Emerging Challenges:

Achieving High Selectivity at High Conversion: It is often challenging to maintain high selectivity for the desired product (e.g., octanal) as the reactant conversion increases. For example, in the oxidation of 1-octanol (B28484), selectivity to octanal can be high at low conversion, but over-oxidation to octanoic acid becomes more prominent as the reaction progresses. acs.orgrsc.org

Competitive Hydrogenation/Oxidation: In reaction mixtures containing multiple functional groups, such as an aldehyde and a carbon-carbon double bond (e.g., a mixture of octanal and octene), achieving preferential hydrogenation of the aldehyde is a significant challenge. acs.org

Cost of Platinum: Platinum is an expensive precious metal. A major challenge is to develop catalysts with extremely high activity and turnover numbers (TONs) to minimize the amount of platinum required, making the process economically viable. nih.govresearchgate.net

The following table summarizes selected research findings on the platinum-catalyzed interconversion of octan-1-ol and octanal, highlighting the conditions and outcomes that address some of these challenges.

| Catalyst System | Reaction | Key Findings | Reference |

| Pt/TiO₂ (calcined) | Oxidation of 1-octanol | Catalyst was highly active for the oxidation of both octanol and the intermediate octanal, leading to high selectivity for octanoic acid. This highlights the challenge of stopping the reaction at the aldehyde stage. | rsc.org |

| Pt/TiO₂ (reduced) | Oxidation of 1-octanol | The rate of octanal oxidation to octanoic acid was lower compared to the calcined catalyst, indicating that the catalyst's pre-treatment significantly impacts selectivity. | rsc.org |

| RuCl₂(PPh₃)₃/TEMPO (Pt-group metal comparison) | Aerobic oxidation of octan-1-ol | In a solvent-free system, primary alcohols like octan-1-ol gave low selectivities to the aldehyde due to over-oxidation. Using a solvent like n-hexane improved aldehyde selectivity significantly. | acs.org |

| Platinum-octanal/octanol complex | Hydrosilylation | A specific complex of platinum with octanal and octanol serves as an effective homogeneous catalyst, known as the Lamoreaux catalyst. | gelest.com |

An interactive version of this table is available online.

Structure

2D Structure

Properties

IUPAC Name |

octanal;octan-1-ol;platinum | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O.C8H16O.Pt/c2*1-2-3-4-5-6-7-8-9;/h9H,2-8H2,1H3;8H,2-7H2,1H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREZHUONODMVQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCO.CCCCCCCC=O.[Pt] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical Frameworks and Advanced Computational Methodologies for Octanal Octan 1 Ol Platinum Systems

Quantum Mechanical Approaches to Adsorption Energies and Reaction Pathways on Platinum Surfaces

Quantum mechanics (QM) provides the fundamental framework for accurately describing the electronic interactions that govern chemical bonding and reactivity at catalyst surfaces. First-principles QM calculations are essential for determining the adsorption energies of octanal (B89490) and octan-1-ol on various platinum facets (e.g., Pt(111), Pt(100)) and for mapping the potential energy surfaces of relevant reactions.

The adsorption energy dictates the strength of the interaction between the organic molecules and the platinum surface, which is a critical factor in catalytic activity. A molecule that binds too weakly may not react, while one that binds too strongly can poison the surface. QM methods, such as hybrid quantum mechanics/molecular mechanics (QM/MM), can compute these energies with high accuracy. In such schemes, the chemically active region (the adsorbate and immediate surface atoms) is treated with a high level of quantum theory, while the extended environment is modeled with less computationally expensive molecular mechanics.

Table 1: Illustrative Adsorption Energies. This table presents typical ranges for adsorption energies of octan-1-ol and octanal on a Pt(111) surface as predicted by quantum mechanical calculations. These values are essential for understanding surface coverage and initial reactant activation.

Molecular Dynamics Simulations for Elucidating Dynamic Interactions of Organic Species with Platinum Catalysts

While quantum mechanics excels at describing static electronic structures and reaction energies, molecular dynamics (MD) simulations are employed to explore the dynamic behavior of the octanal-octan-1-ol-platinum system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how these components move, interact, and organize.

The interactions in MD are governed by a force field, a set of parameters and equations that describe the potential energy of the system as a function of atomic positions. Force fields like ReaxFF are particularly powerful for catalytic systems because they can model the formation and breaking of chemical bonds, allowing for the simulation of reactive events. researchgate.net MD simulations can be used to study several phenomena in the octanal-octan-1-ol-platinum system:

Adsorption Dynamics: How do octanal and octan-1-ol molecules approach and bind to the platinum surface from a solvent or gas phase?

Surface Diffusion: Once adsorbed, how do the molecules move across the platinum surface to find active sites or other reactants?

Solvent Effects: In liquid-phase reactions, how do solvent molecules organize at the platinum-liquid interface and influence the adsorption and reaction of octanal and octan-1-ol?

Conformational Changes: The long alkyl chains of octanal and octan-1-ol can adopt numerous conformations. MD can reveal the preferred conformations on the catalyst surface and how they might affect reactivity.

Simulations of n-octanol in solution have been used to understand its aggregation behavior and partitioning, providing insights into its microscopic morphology that are difficult to obtain experimentally. mdpi.com Applying this methodology to the platinum interface can illuminate how surface forces affect the molecular arrangement and mobility, which in turn influences reaction rates and pathways. mdpi.com

Density Functional Theory (DFT) Studies of Elementary Reaction Steps, Transition States, and Electronic Structures

Density Functional Theory (DFT) is the most widely used quantum mechanical method for computational studies in heterogeneous catalysis due to its favorable balance of accuracy and computational cost. DFT is instrumental in investigating the elementary steps of reactions involving octanal and octan-1-ol on platinum surfaces.

For the oxidation of octan-1-ol to octanal, DFT can be used to model key steps such as:

O-H Bond Scission: The initial breaking of the hydroxyl group's O-H bond.

C-H Bond Scission: The subsequent cleavage of the C-H bond on the carbon atom attached to the oxygen.

Product Desorption: The release of the final octanal product from the surface.

For each of these steps, DFT calculations can identify the lowest-energy pathway and the corresponding transition state—the highest energy point along that path. researchgate.net The energy of the transition state relative to the reactants determines the activation energy barrier, a key parameter in reaction kinetics. By comparing the barriers for different potential pathways, researchers can determine the most likely reaction mechanism.

DFT also provides detailed information about the electronic structure of the system. Analysis of the density of states (DOS) can reveal how the electronic orbitals of the adsorbate molecules interact with the d-bands of the platinum catalyst. This interaction is fundamental to platinum's catalytic activity. For instance, alloying platinum with other metals can shift the d-band center, which in turn modifies the adsorption energies of reactants and intermediates, providing a strategy to tune catalyst selectivity and activity.

Table 2: Example DFT-Calculated Activation Barriers. This table shows illustrative activation energy barriers for elementary steps in the oxidation of octan-1-ol on a Pt(111) surface. The highest barrier often corresponds to the rate-determining step of the reaction.

Microkinetic Modeling for Prediction of Reaction Rates, Selectivities, and Catalytic Cycles in Platinum Systems

Microkinetic modeling bridges the gap between theoretical calculations at the molecular level and macroscopic experimental observations like reaction rates and product selectivities. nih.gov A microkinetic model consists of a comprehensive set of all relevant elementary reaction steps, including adsorption, desorption, and surface reactions, for a given catalytic cycle. mpg.de

For the octanal-octan-1-ol-platinum system, a microkinetic model could be developed to study the selective hydrogenation of octanal to octan-1-ol. The model would include steps for:

Reversible adsorption of octanal and hydrogen.

Stepwise hydrogenation of the carbonyl group.

Desorption of the octan-1-ol product.

Potential side reactions, such as decarbonylation or over-hydrogenation of the alkyl chain.

Machine Learning and Artificial Intelligence Applications in Rational Design and Optimization of Platinum Catalysts

The traditional approach to catalyst discovery often involves a time-consuming cycle of synthesis, testing, and characterization. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process through the rational design of catalysts. researchgate.net

In the context of platinum-based catalysts for alcohol oxidation or aldehyde hydrogenation, ML models can be trained on large datasets to learn the complex relationships between catalyst structure and catalytic performance. mdpi.com These datasets can be generated from high-throughput DFT calculations or from experimental results.

Key applications of ML in this area include:

Predicting Catalytic Properties: An ML model can be trained to predict the adsorption energy of octanal or the activation barrier for a key reaction step on a novel platinum alloy surface, bypassing the need for a full DFT calculation. This allows for the rapid screening of thousands of potential catalyst compositions. mdpi.com

Identifying Performance Descriptors: ML algorithms can identify the key physical or electronic properties (the "genes" or descriptors) of a catalyst that correlate most strongly with its activity and selectivity. researchgate.net For platinum alloys, this might be the d-band center, the strain in the platinum surface layer, or the coordination number of the active sites.

Optimizing Reaction Conditions: AI-driven approaches can be used to explore the vast parameter space of reaction conditions (temperature, pressure, solvent) to find the optimal settings for maximizing the yield of the desired product, such as octan-1-ol. researchgate.net

By integrating AI with computational and experimental workflows, researchers can move beyond trial-and-error methods and towards a more predictive and efficient paradigm for discovering the next generation of high-performance platinum catalysts. mdpi.com

Experimental Methodologies for Investigating Platinum Catalyzed Octanal and Octan 1 Ol Transformations

Synthesis and Characterization Strategies for Diverse Platinum Catalyst Architectures

The catalytic performance of platinum is intrinsically linked to its physical and chemical state. Researchers employ a variety of synthesis strategies to control the size, shape, composition, and support of platinum catalysts to optimize activity and selectivity for octanal (B89490) and octan-1-ol conversions.

Nanostructuring platinum is a key strategy to maximize the number of active sites and tune catalytic properties.

Nanoparticles (NPs): Platinum nanoparticles are commonly synthesized via chemical reduction of a platinum salt precursor, such as hexachloroplatinic acid (H₂PtCl₆), in the presence of a stabilizing agent. rsc.org This method allows for control over particle size, which is crucial as the catalytic activity for reactions like alcohol oxidation is often size-dependent. For instance, platinum nanoparticles supported on a water-soluble anion exchanger have demonstrated high performance in the oxidation of various alcohols. rsc.org

Nanowires (NWs): One-dimensional platinum-based nanowires offer enhanced electron transfer due to their larger accessible surface area compared to nanoparticles. nih.govresearchgate.net A common synthesis route is the one-step hydrothermal technique, which can produce ultrathin nanowires. nih.govresearchgate.net Alloying platinum with other transition metals, like cobalt (Pt-Co), can further modify the electronic structure and lattice strain, leading to improved electrocatalytic performance in alcohol oxidation reactions. nih.govresearchgate.net

Single-Atom Catalysts (SACs): The ultimate in atom efficiency is achieved with single-atom catalysts, where individual platinum atoms are dispersed on a support material. nih.gov These catalysts are typically prepared by impregnating a support with a highly diluted platinum precursor, followed by thermal treatment. The choice of support and activation conditions can be used to tune the coordination environment and oxidation state of the platinum single atoms, which in turn strongly affects catalytic performance. nih.gov For example, Pt(II)-Cl single atoms have shown different activity levels compared to other coordination environments. nih.gov The catalytic response of SACs highlights that nanostructuring down to the atomic level is a pivotal strategy for enhancing catalytic potential. nih.gov

Immobilizing platinum on a high-surface-area support is crucial for preventing aggregation, improving stability, and often enhancing catalytic activity through metal-support interactions.

Metal Oxide Supports: Metal oxides like alumina (Al₂O₃), titania (TiO₂), and ceria (CeO₂) are widely used supports. mdpi.comresearchgate.netresearchgate.net They can be functionalized to enhance the dispersion and stability of platinum nanoparticles. The support itself can play an active role; for example, the platinum-ceria interface is often considered an additional active site in oxidation reactions due to ceria's ability to store and release oxygen. mdpi.com Supported platinum catalysts are typically prepared by methods such as impregnation or deposition-precipitation, followed by calcination and reduction steps.

Carbon Materials: High-surface-area carbon materials, such as activated carbon, are also common supports for platinum catalysts. rsc.org They offer good chemical resistance and electrical conductivity, which is particularly advantageous in electrocatalysis. Supported Pt/C catalysts are a benchmark in many alcohol oxidation studies. rsc.org

A summary of different supported platinum catalysts and their typical synthesis methods is presented below.

| Catalyst Type | Support Material | Typical Synthesis Method | Key Feature |

| Pt Nanoparticles | Alumina (Al₂O₃) | Impregnation, Calcination, Reduction | High thermal stability |

| Pt Nanoparticles | Ceria (CeO₂) | Deposition-Precipitation | Enhanced oxygen mobility at the interface mdpi.com |

| Pt Nanoparticles | Activated Carbon | Incipient Wetness Impregnation | High surface area and conductivity rsc.org |

| Pt Single-Atoms | Nitrogen-doped Carbon | Wet Impregnation, Thermal Activation | Maximized atom efficiency, tunable coordination nih.gov |

Homogeneous platinum catalysts, which are soluble in the reaction medium, offer high selectivity and activity under mild conditions. gssrr.org These catalysts are typically organometallic complexes where a central platinum atom is coordinated to various organic ligands. researchgate.net

The synthesis of these complexes involves ligand exchange reactions starting from a stable platinum precursor. gssrr.org The electronic and steric properties of the ligands can be systematically varied to fine-tune the catalytic activity for specific transformations, such as the oxidation of alcohols or the hydrogenation of aldehydes. researchgate.netmatthey.com A key feature of platinum's utility in homogeneous catalysis is its ability to engage in oxidative addition and reductive elimination processes, which are fundamental steps in many catalytic cycles. researchgate.net Purification of these complexes is typically achieved through standard chemical techniques like crystallization and chromatography to ensure high purity, which is essential for mechanistic studies.

Advanced Reactor Designs and Operando Conditions for Catalytic Studies

To bridge the gap between idealized laboratory experiments and industrial applications, catalytic studies of octanal and octan-1-ol transformations are increasingly performed in advanced reactors under operando conditions—that is, while the reaction is in progress. mdpi.com This requires specialized reactor cells that allow for simultaneous catalytic performance measurement and characterization.

Fixed-bed plug flow reactors are commonly used for gas-phase reactions, and they can be integrated into systems for high-temperature and high-pressure studies. nih.gov For in situ and operando characterization, specialized cells are designed to be compatible with various analytical techniques, such as X-ray absorption spectroscopy or infrared spectroscopy. nih.govnih.gov These cells must be able to contain the reaction environment (e.g., flowing gases at pressures up to 60 bar and temperatures up to 550°C or higher) while allowing the analytical probe (e.g., X-rays or an IR beam) to interact with the working catalyst. nih.gov The development of such reactors is crucial for uncovering the true nature of the active sites and reaction intermediates that exist only under realistic process conditions. mdpi.com

In Situ and Operando Spectroscopic Techniques for Probing Reaction Mechanisms and Active Sites

In situ and operando spectroscopy are indispensable tools for gaining a fundamental understanding of catalytic mechanisms. mdpi.comresearchgate.net By studying the catalyst under actual reaction conditions, researchers can identify transient surface species, determine the structure of the active site, and establish a direct correlation between the catalyst's state and its activity and selectivity. mdpi.comyoutube.com

Infrared (IR) Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying molecules adsorbed on the surface of a catalyst during a reaction. researchgate.net By passing an infrared beam through the catalyst and detecting the vibrational frequencies of the adsorbed species, researchers can identify reaction intermediates and understand their transformation pathways. researchgate.netyoutube.com For example, in the context of octanal or octan-1-ol transformations, IR spectroscopy could be used to detect the C=O stretching frequency of adsorbed octanal, the O-H vibrations of octan-1-ol, or the characteristic bands of surface-bound intermediates formed during oxidation or hydrogenation. This technique provides direct evidence for proposed reaction mechanisms. youtube.com

Raman Spectroscopy: While platinum itself is not considered highly active for surface-enhanced Raman spectroscopy (SERS), nanostructured platinum can provide sufficient signal enhancement to detect adsorbed organic molecules. mdpi.com Raman spectroscopy is complementary to IR, as it is particularly sensitive to non-polar bonds and can be used in aqueous environments. It can be employed to study the adsorption of octanal and octan-1-ol on platinum surfaces and to monitor changes in the catalyst structure during the reaction.

The table below summarizes the application of these spectroscopic techniques in catalysis.

| Technique | Information Gained | Application Example in Octanal/Octan-1-ol Catalysis |

| In Situ Infrared (IR) Spectroscopy | Identification of surface adsorbates and reaction intermediates. researchgate.netyoutube.com | Detecting the C=O stretch of adsorbed octanal or the formation of carboxylate species during oxidation of octan-1-ol. |

| Operando Raman Spectroscopy | Vibrational information on catalyst structure and adsorbed species, suitable for aqueous systems. | Monitoring the Pt-O vibrations of surface oxides or the C-C skeletal modes of adsorbed organic molecules. mdpi.com |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Platinum Oxidation State and Coordination Environment

Understanding the electronic and geometric structure of the platinum catalyst is fundamental to unraveling the reaction mechanism. XAS and XPS are powerful surface-sensitive techniques that provide detailed insights into the catalyst's state under reaction conditions.

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that probes the local atomic and electronic structure of a specific element, in this case, platinum. mdpi.com The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.com

XANES: The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom (platinum). mdpi.comuu.nl The energy position of the absorption edge is sensitive to the oxidation state of the platinum atoms; a shift to higher energy generally indicates a higher oxidation state. uu.nl For instance, during the oxidation of octan-1-ol, in situ XANES can reveal whether the active platinum species are metallic Pt(0), or oxidized forms like Pt(II) or Pt(IV), which can form in the presence of an oxidant. researchgate.netacs.org

EXAFS: The EXAFS region contains information about the local coordination environment of the platinum atoms, including the identity of neighboring atoms, their distance, and coordination number. mdpi.commatthey.com Analysis of the EXAFS spectrum can distinguish between Pt-Pt bonds in a metallic nanoparticle, Pt-O bonds if an oxide layer is formed, and Pt-C bonds from the support material or adsorbed intermediates. researchgate.net Studies on alcohol oxidation have shown that under reaction conditions, the Pt-Pt coordination number may decrease while Pt-O coordination increases, indicating surface oxidation of the platinum catalyst. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is another surface-sensitive technique used to determine the elemental composition and oxidation states of the catalyst's surface layers. semanticscholar.orgias.ac.in When the catalyst is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. For platinum, the Pt 4f region of the XPS spectrum is analyzed. Metallic platinum (Pt(0)) exhibits a characteristic doublet, while oxidized species such as PtO (Pt²⁺) and PtO₂ (Pt⁴⁺) show doublets at higher binding energies. tandfonline.comresearchgate.net By deconvoluting the Pt 4f spectrum, the relative proportions of these different oxidation states on the catalyst surface can be quantified, providing insights into how the catalyst surface changes during the transformation of octanal or octan-1-ol. tandfonline.com

Research Findings: In studies of platinum-catalyzed alcohol oxidation, it has been observed that the catalyst surface can undergo significant changes. In situ XAS studies have revealed that platinum nanoparticles can become substantially oxidized under reaction conditions. researchgate.net For example, the degree of oxidation can be influenced by the reaction temperature and the pretreatment of the catalyst. researchgate.net Similarly, electrochemical XPS has been used to analyze the oxidized Pt species (Pt-O/OH, PtO, and PtO₂) formed on platinum surfaces in the presence of oxygen and water. tandfonline.comacs.org These findings are critical for understanding deactivation mechanisms, such as overoxidation of the platinum surface, which can hinder the catalytic cycle. researchgate.net

The table below illustrates hypothetical data that could be obtained from XAS and XPS analysis of a 5% Pt/C catalyst used in the aerobic oxidation of octan-1-ol.

| Catalyst State | Technique | Parameter | Value | Interpretation |

|---|---|---|---|---|

| Fresh (Reduced) | XAS (EXAFS) | Pt-Pt Coordination Number | 10.5 | Highly metallic platinum nanoparticles |

| Pt-O Coordination Number | 0.8 | Minimal surface oxidation | ||

| XPS (Pt 4f) | Pt(0) (%) | 95 | Predominantly metallic surface | |

| Pt(II)/Pt(IV) (%) | 5 | |||

| Under Reaction Conditions (Octan-1-ol + O₂) | XAS (EXAFS) | Pt-Pt Coordination Number | 7.2 | Surface restructuring/oxidation |

| Pt-O Coordination Number | 3.1 | Formation of a surface oxide layer | ||

| XPS (Pt 4f) | Pt(0) (%) | 60 | Significant surface oxidation during catalysis | |

| Pt(II)/Pt(IV) (%) | 40 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Intermediates and Product Identification in Homogeneous Catalysis

While XAS and XPS are ideal for studying solid heterogeneous catalysts, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating homogeneous catalytic systems, where the platinum catalyst is dissolved in the reaction medium. It allows for the direct observation of species in the solution phase, enabling the identification of reactants, products, and elusive reaction intermediates. semanticscholar.org

¹H and ¹³C NMR: These standard NMR techniques are used to track the progress of the reaction. For the platinum-catalyzed transformation of octan-1-ol to octanal, one would monitor the disappearance of the characteristic signals of the alcohol (e.g., the -CH₂OH protons and carbons) and the simultaneous appearance of the aldehyde signals (e.g., the -CHO proton and carbon). Further oxidation to octanoic acid could also be followed by the emergence of signals corresponding to the carboxylic acid.

¹⁹⁵Pt NMR: Platinum has an NMR-active isotope, ¹⁹⁵Pt, which is highly sensitive to the metal's coordination environment and oxidation state. au.dkresearchgate.net The chemical shift of ¹⁹⁵Pt spans a very wide range, making it possible to distinguish between different platinum complexes that may form during the catalytic cycle. researchgate.net For example, a Pt(0) precursor complex will have a very different ¹⁹⁵Pt chemical shift compared to a Pt(II) intermediate formed after oxidative addition of the alcohol. This makes ¹⁹⁵Pt NMR a powerful method for identifying the catalyst's resting state and other intermediates in the catalytic loop. chemrxiv.org

In Situ NMR: By placing the NMR tube directly in the spectrometer and initiating the reaction within it, it is possible to monitor the reaction in real-time. semanticscholar.org This approach provides valuable kinetic data and can help capture short-lived intermediates that might be missed by analyzing quenched reaction aliquots.

Research Findings: Recent advancements in NMR methodology have enabled detailed studies of single-atom catalysts (SACs), bridging the gap between homogeneous and heterogeneous catalysis. au.dkchemrxiv.org For instance, ¹⁹⁵Pt solid-state NMR spectroscopy can provide "fingerprints" that reveal the specific coordination environments of isolated platinum atoms on a support. au.dkresearchgate.net In homogeneous systems, combined spectroscopic techniques are used to identify initial reaction intermediates. rsc.orgnih.gov For the conversion of unsaturated aldehydes on platinum surfaces, vibrational spectroscopy combined with theoretical calculations has been used to identify intermediates like η¹-isobutylidyne species. rsc.org While these studies may not use octanal specifically, the principles are directly applicable.

The table below provides hypothetical ¹H NMR chemical shifts for the key species involved in the platinum-catalyzed oxidation of octan-1-ol.

| Compound | Functional Group Protons | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| Octan-1-ol | -CH₂OH | 3.65 (triplet) |

| Octanal | -CHO | 9.77 (triplet) |

| Octanoic Acid | -COOH | 11-12 (broad singlet) |

Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Product Analysis and Kinetic Profiling

To fully understand the efficiency and selectivity of a platinum-catalyzed process, it is essential to identify and quantify all the products formed and to monitor their concentrations over time. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the premier technique for this purpose, especially for volatile compounds like octanal and octan-1-ol. jeol.commdpi.com

Gas Chromatography (GC): GC separates the components of a mixture based on their volatility and interaction with a stationary phase inside a capillary column. youtube.com At regular intervals, a small aliquot of the reaction mixture is extracted, quenched, and injected into the GC. Octan-1-ol, octanal, and any side products (e.g., octanoic acid, esters) will travel through the column at different rates and emerge at characteristic retention times. The area under each peak in the resulting chromatogram is proportional to the concentration of that component. youtube.com

Mass Spectrometry (MS): The separated components exiting the GC column are passed into a mass spectrometer. Here, they are ionized (typically by electron ionization), causing them to fragment in a reproducible manner. youtube.com The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum acts as a "fingerprint," allowing for unambiguous identification of the products by comparing them to spectral libraries. jeol.com

Kinetic Profiling: By systematically collecting and analyzing samples over the course of the reaction, a kinetic profile can be constructed. researchgate.net Plotting the concentrations of reactants (octan-1-ol, octanal) and products versus time allows for the determination of initial reaction rates, turnover frequencies (TOF), and reaction orders with respect to each component. researchgate.netresearchgate.net This kinetic data is vital for mechanistic elucidation, catalyst optimization, and reactor design. mdpi.com For example, observing the concentration of octanal first increase and then decrease would confirm its role as an intermediate in the oxidation of octan-1-ol to octanoic acid.

Research Findings: GC-MS is a standard and widely used technique for the analysis of products from catalytic oxidations. researchgate.net It allows for the sensitive detection and quantification of a wide range of volatile organic compounds. mdpi.com The coupling of solid-phase microextraction (SPME) with GC-MS provides a solvent-free method for sampling and analyzing reaction mixtures. Kinetic profiling using chromatographic methods has been extensively applied to understand reaction mechanisms, catalyst deactivation, and the factors controlling selectivity in various catalytic systems, including the hydrogenation of aldehydes and the oxidation of alcohols. researchgate.netresearchgate.net

The following table presents a hypothetical dataset from a GC analysis of the platinum-catalyzed oxidation of octan-1-ol, which could be used for kinetic profiling.

| Reaction Time (min) | Octan-1-ol Conc. (M) | Octanal Conc. (M) | Octanoic Acid Conc. (M) |

|---|---|---|---|

| 0 | 0.100 | 0.000 | 0.000 |

| 15 | 0.078 | 0.021 | 0.001 |

| 30 | 0.055 | 0.039 | 0.006 |

| 60 | 0.021 | 0.058 | 0.021 |

| 120 | 0.005 | 0.045 | 0.050 |

| 240 | <0.001 | 0.015 | 0.085 |

Platinum Catalyzed Dehydrogenation of Octan 1 Ol to Octanal: Mechanistic and Catalytic Aspects

Heterogeneous Platinum Catalysts for Selective Octanol (B41247) Dehydrogenation

Heterogeneous platinum catalysts are widely employed for the dehydrogenation of alcohols due to their high intrinsic activity and potential for recyclability. The performance of these catalysts is intricately linked to the physical and chemical properties of the platinum nanoparticles and the nature of the support material.

Influence of Catalyst Support Materials on Activity, Stability, and Selectivity

For instance, in the dehydrogenation of 2-octanol (B43104), an isomer of octan-1-ol, an alumina-supported platinum catalyst (Pt/Al₂O₃) has been shown to be active. researchgate.net The support's primary role is to provide a high surface area for the dispersion of platinum nanoparticles, preventing their agglomeration and maintaining a high number of active sites. The interaction between the platinum particles and the support can also modulate the electronic properties of the platinum, thereby affecting its catalytic behavior.

Carbon-supported platinum catalysts (Pt/C) are also frequently used for alcohol oxidation. Platinum nanoparticles embedded in a hollow porous carbon shell have been demonstrated as efficient and reusable catalysts for the aerobic oxidation of various alcohols in water. tue.nlrsc.org The porous structure of the carbon support facilitates reactant and product transport, while the inert nature of carbon can prevent undesirable side reactions that may occur on more acidic or basic supports.

The stability of the catalyst is also significantly influenced by the support. Strong metal-support interactions can anchor the platinum nanoparticles, preventing leaching and sintering, which are common deactivation pathways. The choice of support can therefore be tailored to optimize not only the initial activity but also the operational lifetime of the catalyst.

Role of Platinum Particle Size, Morphology, and Dispersion

The size and shape of the platinum nanoparticles are critical parameters that govern the catalytic activity and selectivity in alcohol dehydrogenation. A general trend observed in many catalytic reactions is that smaller particles, with their higher surface-to-volume ratio, exhibit higher activity. However, the relationship is not always linear and can be influenced by the specific reaction and conditions.

Studies on the oxidative dehydrogenation of ethanol (B145695) have shown a particle size effect on the turnover frequency, particularly for particles smaller than 2 nm. koreascience.kr This phenomenon, termed structure sensitivity, arises because different crystallographic planes, edges, and corner sites, which are present in varying proportions depending on the particle size and morphology, can exhibit different catalytic activities. For alcohol dehydrogenation, it is believed that specific ensembles of platinum atoms are required for the adsorption and activation of the alcohol molecule.

The dispersion of the platinum particles on the support is equally important. High dispersion ensures that a maximum number of platinum atoms are accessible to the reactants. The preparation method of the catalyst plays a crucial role in achieving high dispersion and controlling the particle size.

Elucidation of Mechanistic Pathways and Hydrogen Transfer Dynamics on Platinum Surfaces

The dehydrogenation of primary alcohols like octan-1-ol on a platinum surface is generally understood to proceed through a series of elementary steps. The reaction is initiated by the adsorption of the alcohol onto the platinum surface. This is followed by the cleavage of the O-H bond of the hydroxyl group to form an adsorbed alkoxy species and a hydrogen atom. Subsequently, a hydrogen atom is abstracted from the α-carbon (the carbon atom bonded to the oxygen), leading to the formation of the adsorbed aldehyde and another hydrogen atom. Finally, the aldehyde desorbs from the surface, and the adsorbed hydrogen atoms can recombine to form molecular hydrogen (H₂).

The rate-determining step in this process is often considered to be the cleavage of the C-H bond of the α-carbon. nottingham.ac.uk The dynamics of hydrogen transfer on the platinum surface are crucial. The adsorbed hydrogen atoms can either recombine and desorb as H₂ or participate in side reactions, such as hydrogenation of the reactant or product molecules.

In the context of oxidative dehydrogenation, where an oxidant like oxygen is present, the mechanism is slightly different. The dissociative adsorption of the alcohol is followed by an irreversible surface reaction between the resulting ethoxy species and adsorbed oxygen. nottingham.ac.uk

Homogeneous Platinum Complexes in Octanol Dehydrogenation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages in terms of high selectivity and well-defined active sites, which allows for a more detailed mechanistic investigation. However, the application of homogeneous platinum complexes specifically for the dehydrogenation of octan-1-ol is less documented compared to heterogeneous systems. The general principles of homogeneous alcohol dehydrogenation can, however, be extrapolated to this system.

Ligand Effects on Catalytic Activity, Selectivity, and Catalyst Lifetime

In homogeneous platinum complexes, the ligands coordinated to the platinum center are of paramount importance. They modulate the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Pincer ligands, which are tridentate ligands that bind to the metal in a meridional fashion, have been extensively studied in the context of alcohol dehydrogenation catalyzed by various transition metals. These ligands can create a stable and well-defined coordination environment around the platinum atom. The electronic properties of the pincer ligand, whether it is electron-donating or electron-withdrawing, can affect the electron density at the platinum center, which in turn influences its ability to activate the C-H and O-H bonds of the alcohol.

The steric bulk of the ligands can also play a significant role in determining the selectivity of the reaction. Bulky ligands can create a specific pocket around the active site, favoring the coordination of linear primary alcohols like octan-1-ol over more sterically hindered secondary or tertiary alcohols.

The lifetime of a homogeneous catalyst is often limited by decomposition or the formation of inactive species. The design of robust ligands that can withstand the reaction conditions is therefore crucial for developing long-lasting and efficient homogeneous catalysts.

Determination of Catalytic Cycle and Rate-Limiting Steps

The catalytic cycle for the dehydrogenation of alcohols by homogeneous platinum complexes typically involves several key steps:

Coordination of the alcohol: The octan-1-ol molecule coordinates to the platinum center, often displacing a weakly bound solvent molecule.

Oxidative addition/β-hydride elimination: The O-H and/or the α-C-H bond of the coordinated alcohol is cleaved. This can occur through various mechanisms, including oxidative addition or β-hydride elimination from a platinum-alkoxide intermediate. This step generates a platinum-hydride species and releases the aldehyde product.

Reductive elimination of H₂: Two platinum-hydride species can react, or a single dihydride species can undergo reductive elimination to release a molecule of hydrogen gas, regenerating the active catalytic species.

The rate-limiting step in this cycle can vary depending on the specific catalyst and reaction conditions. It could be the initial coordination of the alcohol, the C-H bond activation step, or the final release of hydrogen. Identifying the rate-limiting step is crucial for the rational design of more efficient catalysts. For many alcohol dehydrogenation reactions, the cleavage of the C-H bond is considered to be the slowest and therefore the rate-determining step.

Detailed Kinetic and Thermodynamic Investigations of Octanol Dehydrogenation Processes

The dehydrogenation of octan-1-ol to octanal (B89490) over a platinum catalyst is an endothermic process, meaning it requires an input of energy to proceed. byjus.comsciencemadness.org The reaction can be represented by the following equilibrium:

CH₃(CH₂)₇OH (g) ⇌ CH₃(CH₂)₆CHO (g) + H₂ (g)

A thorough examination of the kinetic and thermodynamic parameters provides a comprehensive understanding of the reaction's behavior under various conditions.

Kinetic Investigations: Unraveling the Reaction Pathway

Detailed kinetic studies of the dehydrogenation of primary alcohols on platinum surfaces often point towards a Langmuir-Hinshelwood mechanism . This model presupposes that the reaction occurs between molecules or atoms adsorbed onto the catalyst surface. In the case of octan-1-ol dehydrogenation, the proposed elementary steps are:

Adsorption of Octan-1-ol: The octan-1-ol molecule adsorbs onto an active site on the platinum surface.

Surface Reaction (Rate-Determining Step): The adsorbed octan-1-ol undergoes dehydrogenation. This step, often considered the slowest and therefore rate-determining, involves the cleavage of the O-H bond to form a surface-bound alkoxy species.

Desorption of Products: The resulting octanal and hydrogen atoms, which subsequently combine to form H₂ gas, desorb from the catalyst surface, freeing up the active sites for further reaction cycles.

The rate of reaction is influenced by the surface coverage of the reactants and products. At higher concentrations, the products (octanal and hydrogen) can re-adsorb onto the platinum surface, inhibiting the reaction rate by blocking active sites.

While specific kinetic data for octan-1-ol dehydrogenation on platinum is not extensively available in publicly accessible literature, valuable insights can be drawn from studies on similar primary and secondary alcohols. For instance, the dehydrogenation of isopropyl alcohol on a carbon-supported platinum catalyst exhibits an apparent activation energy of approximately 28.5 kJ/mol. Furthermore, experimental studies on the dehydrogenation of 2-octanol over an alumina-supported platinum catalyst at 453 K have reported specific turnover frequencies (TOF), which quantify the number of molecules converted per active site per unit time. These findings suggest that the dehydrogenation of long-chain alcohols on platinum is a catalytically feasible process under moderate temperature conditions.

Theoretical studies employing Density Functional Theory (DFT) on the dehydrogenation of methanol (B129727) on a Pt(111) surface have elucidated two primary reaction pathways: an alkoxy path and a hydroxyalkyl path, with the latter showing more favorable energy barriers. These computational models provide a microscopic view of the bond-breaking and bond-forming events on the catalyst surface.

Thermodynamic Profile: Energy Changes and Equilibrium

The thermodynamic parameters of the reaction, namely enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), dictate the spontaneity and equilibrium position of the octan-1-ol dehydrogenation.

The standard enthalpy of reaction (ΔH°) for the gas-phase dehydrogenation of octan-1-ol can be estimated using the standard enthalpies of formation (ΔHf°) of the reactants and products.

| Compound | Formula | State | ΔHf° (kJ/mol) |

| Octan-1-ol | C₈H₁₈O | gas | -356 ± 5 |

| Octanal | C₈H₁₆O | gas | -289.6 |

| Hydrogen | H₂ | gas | 0 |

Data sourced from the NIST WebBook and other chemical property databases.

The enthalpy change for the reaction is calculated as:

ΔH°rxn = ΣΔHf°(products) - ΣΔHf°(reactants) ΔH°rxn = [(-289.6 kJ/mol) + (0 kJ/mol)] - [-356 kJ/mol] ΔH°rxn = +66.4 kJ/mol

The positive value of ΔH°rxn confirms that the dehydrogenation of octan-1-ol is an endothermic reaction , requiring an input of 66.4 kJ of energy for every mole of octan-1-ol converted under standard conditions. This necessitates heating the reactor to drive the reaction forward.

The standard entropy change (ΔS°) of the reaction is expected to be positive. This is because one mole of gaseous reactant produces two moles of gaseous products (octanal and hydrogen), leading to an increase in the randomness or disorder of the system.

| Compound | Formula | State | S° (J/mol·K) |

| Octan-1-ol | C₈H₁₈O | gas | Unavailable |

| Octanal | C₈H₁₆O | gas | 500.7 |

| Hydrogen | H₂ | gas | 130.7 |

Data sourced from the NIST WebBook and other chemical property databases.

The spontaneity of the reaction is determined by the Gibbs free energy change (ΔG°) , which is related to enthalpy and entropy by the equation:

ΔG° = ΔH° - TΔS°

Given that ΔH° is positive, the reaction is non-spontaneous at low temperatures. However, because ΔS° is positive, the -TΔS° term becomes more negative as the temperature (T) increases. Consequently, at a sufficiently high temperature, the Gibbs free energy will become negative, and the reaction will become spontaneous, favoring the formation of octanal and hydrogen. This thermodynamic characteristic underscores the importance of elevated temperatures in industrial processes for alcohol dehydrogenation. byjus.com

Platinum Catalyzed Hydrogenation of Octanal to Octan 1 Ol: Principles and Applications

Design and Performance Evaluation of Platinum-Based Catalysts for Aldehyde Hydrogenation

The design of platinum-based catalysts for the hydrogenation of aldehydes, such as the conversion of octanal (B89490) to octan-1-ol, is a nuanced field of materials science and catalysis. The performance of these catalysts is intricately linked to a variety of physical and chemical properties, including the size and geometry of the platinum nanoparticles, the nature of the support material, and the presence of promoters or additives. kaust.edu.sa The support can influence the electronic properties of the platinum particles and their resistance to sintering, thereby affecting both activity and selectivity. kaust.edu.sa

The crystallographic facets of the platinum nanoparticles also play a significant role in determining the reaction pathway. For instance, in the hydrogenation of unsaturated aldehydes, Pt(111) facets are known to preferentially adsorb the molecule through the C=O bond, leading to the formation of unsaturated alcohols. kaust.edu.sa In contrast, Pt(100) facets can adsorb the molecule through both the C=C and C=O bonds, resulting in the formation of saturated alcohols. kaust.edu.sa Smaller particles with a higher density of low-coordination sites may favor adsorption through the C=C bond. kaust.edu.sa

Chemoselective Hydrogenation of Aldehyde Functionality in Polyfunctional Molecules

A significant challenge in industrial chemistry is the selective hydrogenation of an aldehyde group in a molecule that contains other reducible functionalities, such as carbon-carbon double bonds. Platinum catalysts have been extensively studied for this purpose, with the goal of maximizing the yield of the desired alcohol while minimizing the hydrogenation of other groups. kaust.edu.sa The chemoselectivity of platinum catalysts can be modulated by controlling the catalyst's properties and the reaction conditions. kaust.edu.sa

The choice of support material is crucial for achieving high chemoselectivity. For example, dispersing platinum on supports with specific properties can enhance the selective hydrogenation of the carbonyl group. acs.org The use of green rust as a support for platinum has been shown to be highly effective for the selective hydrogenation of the C=O group in cinnamaldehyde, achieving a high selectivity to cinnamyl alcohol. acs.org Additionally, encapsulating platinum nanoparticles within porous materials like zeolites can endow the catalyst with chemoselectivity by restricting certain adsorption conformations of the substrate onto the metal surface. kaust.edu.sa

The electronic properties of the platinum active sites can also be tuned to favor the desired reaction. The addition of a second metal to form an alloy or the use of supports that induce electronic effects can alter the adsorption behavior of the polyfunctional molecule, thereby steering the reaction towards the desired product. kaust.edu.sa For instance, the addition of Lewis acidic additives to PtFe nanospheres has been demonstrated to shift the selectivity from C=O hydrogenation to almost exclusively C=C hydrogenation. kaust.edu.sa

Table 1: Performance of Various Platinum-Based Catalysts in the Chemoselective Hydrogenation of Cinnamaldehyde

| Catalyst | Support | Temperature (°C) | H2 Pressure (MPa) | Conversion (%) | Selectivity to Cinnamyl Alcohol (%) | Reference |

|---|---|---|---|---|---|---|

| Pt | FeFe-LDH | 110 | 1.0 | 90.0 | ~92 | acs.org |

| Pt NPs | Silicalite-1 (S-1) | 100 | 1.0 | 88 | <2 (Selectivity to Hydrocinnamaldehyde was 98%) | kaust.edu.sa |

| Pt | Al2O3-0.5TiO2 | Not Specified | Not Specified | High Activity | High Selectivity to o-chloroaniline from o-chloronitrobenzene | researchgate.net |

Enantioselective Hydrogenation of Octanal via Chiral Platinum Catalysts

The synthesis of a single enantiomer of a chiral alcohol from a prochiral aldehyde is a highly valuable transformation in the pharmaceutical and fine chemical industries. This can be achieved through enantioselective hydrogenation using a chiral catalyst. In the case of platinum-catalyzed hydrogenations, chirality can be induced by adsorbing a chiral modifier onto the surface of the platinum catalyst. nih.gov

Cinchona alkaloids, such as cinchonidine (B190817) and its derivatives, are commonly used as chiral modifiers in the enantioselective hydrogenation of activated ketones over platinum catalysts. nih.gov These modifiers adsorb onto the platinum surface, creating a chiral environment around the active sites. The substrate molecule then interacts with this chiral surface in a way that favors the formation of one enantiomer of the product over the other. The spatial arrangement of the functional groups of the chiral modifier on the platinum surface is critical for chiral recognition. nih.gov

The mechanism of enantioselection is complex and depends on the specific interactions between the chiral modifier, the substrate, and the platinum surface. In situ spectroscopic techniques, combined with computational modeling, have been employed to understand the adsorption geometry of the chiral modifier and its role in defining the chiral space on the catalyst surface. nih.gov For the enantioselective hydrogenation of octanal, a similar approach could be employed, where a chiral modifier directs the addition of hydrogen to one face of the carbonyl group, leading to the preferential formation of either (R)-octan-1-ol or (S)-octan-1-ol.

Table 2: Representative Data on the Influence of a Chiral Modifier on the Enantioselective Hydrogenation of a Prochiral Ketone over a Platinum Catalyst

| Substrate | Catalyst | Chiral Modifier | Enantiomeric Excess (%) | Predominant Enantiomer | Reference |

|---|---|---|---|---|---|

| Activated Ketone | Pt/Al2O3 | Cinchonidine (CD) | High | (R)-Alcohol | nih.gov |

| Activated Ketone | Pt/Al2O3 | O-Phenylcinchonidine (PhOCD) | High | (S)-Alcohol | nih.gov |

Mechanistic Understanding of Hydrogen Activation and Transfer on Platinum Active Sites

The catalytic hydrogenation of an aldehyde on a platinum surface involves a series of elementary steps, beginning with the activation of molecular hydrogen. Platinum is highly effective at dissociating dihydrogen into adsorbed hydrogen atoms. nih.gov These hydrogen atoms can exist in various states on the platinum surface, including on-top of a single platinum atom, or in twofold or threefold bridging sites between multiple platinum atoms. nih.gov Vibrational spectroscopy has been instrumental in identifying these different adsorbed hydrogen species. nih.gov

Once the aldehyde molecule, such as octanal, adsorbs onto the platinum surface, a process that is often favored at low-coordinated sites, the adsorbed hydrogen atoms are transferred to the carbonyl group in a stepwise manner. The mechanism can be envisioned as the sequential addition of two hydrogen atoms to the carbon and oxygen atoms of the aldehyde functionality. khanacademy.org The alkene portion of a molecule is typically flat, with sp2 hybridized carbons, and the hydrogen atoms are added from the same side of the double bond, a process known as syn addition. khanacademy.org

Strategies for Catalyst Deactivation Mitigation and Regeneration in Octanal Hydrogenation

A major challenge in the industrial application of platinum-catalyzed hydrogenation is the deactivation of the catalyst over time. mdpi.com Catalyst deactivation leads to a loss of activity and/or selectivity and can be caused by several mechanisms, including poisoning, fouling, thermal degradation, and mechanical attrition. mdpi.com For platinum catalysts used in aldehyde hydrogenation, common deactivation pathways include the formation of carbonaceous deposits (coking) on the catalyst surface, which block the active sites, and the over-oxidation of the platinum surface. researchgate.netrsc.org

Strategies to mitigate catalyst deactivation often focus on optimizing the reaction conditions and the catalyst formulation. For instance, operating at an appropriate temperature and hydrogen pressure can minimize side reactions that lead to the formation of deactivating species. The choice of solvent and the purity of the reactants are also important, as impurities can act as catalyst poisons. mdpi.com

When a platinum catalyst does become deactivated, regeneration procedures can often restore its activity. The appropriate regeneration method depends on the cause of deactivation. iitm.ac.in For deactivation caused by coking, a common strategy is to burn off the carbonaceous deposits in a controlled manner using an oxygen-containing gas stream. google.com This is often followed by a reduction step to ensure the platinum is in its metallic state. In cases where the platinum particles have sintered (agglomerated into larger particles), a high-temperature treatment in an oxygen and chlorine-containing atmosphere, known as oxychlorination, can be used to redisperse the platinum. mdpi.com For deactivation due to surface oxidation, a mild reduction with hydrogen can be sufficient to restore activity. rsc.org

Table 3: Common Deactivation Mechanisms and Regeneration Strategies for Platinum-Based Hydrogenation Catalysts

| Deactivation Mechanism | Description | Regeneration Strategy | Reference |

|---|---|---|---|

| Poisoning | Strong chemisorption of impurities (e.g., sulfur, CO) on active sites. | Pre-treatment of feedstock; specific chemical treatments to remove the poison. | mdpi.com |

| Fouling (Coking) | Deposition of carbonaceous residues on the catalyst surface. | Controlled combustion of coke with an oxidizing gas, followed by reduction. | rsc.orggoogle.com |

| Thermal Degradation (Sintering) | Agglomeration of metal particles, leading to a loss of active surface area. | Redispersion of the metal via high-temperature oxidation/oxychlorination. | mdpi.com |

| Over-oxidation | Formation of a stable platinum oxide layer on the surface. | Reduction with hydrogen at elevated temperatures. | researchgate.net |

Broader Catalytic Transformations and Cascade Reactions Involving Octanal, Octan 1 Ol, and Platinum

Platinum-Mediated Oxidation and Oxidative Dehydrogenation of Octan-1-ol and Octanal (B89490)

The oxidation of primary alcohols like octan-1-ol over platinum catalysts is a foundational transformation in industrial chemistry. This process can yield either the aldehyde (octanal) or, through further oxidation, the carboxylic acid (octanoic acid). The reaction typically proceeds via an oxidative dehydrogenation mechanism, where the alcohol adsorbs onto the platinum surface, followed by the cleavage of O-H and C-H bonds. lookchem.com The resulting hydrogen atoms can then react with an oxidant, commonly molecular oxygen, to form water as the sole byproduct, making it an environmentally benign process. lookchem.com

Research has shown that platinum supported on activated carbon (Pt/C) is an effective catalyst for this transformation. The reaction environment, particularly the solvent, plays a crucial role. For instance, the catalytic activity for the oxidation of 1-octanol (B28484) can be significantly boosted by the addition of water to an organic solvent like dioxane. lookchem.comrsc.org This promoting effect is attributed to the influence of water on the adsorption equilibrium of substrates and products on the catalyst surface and the direct participation of adsorbed hydroxyl groups in the catalytic pathway, which lowers the activation barrier. lookchem.comrsc.org

The selectivity of the reaction towards either the aldehyde or the carboxylic acid can be controlled by modifying the catalyst and reaction conditions. While platinum alone can catalyze the full oxidation to carboxylic acid, stopping the reaction at the aldehyde stage is often a challenge. researchgate.net The subsequent oxidation of the aldehyde, octanal, can also be catalyzed by platinum. Studies modeling this process with ethanol (B145695) and acetaldehyde (B116499) show that at low pH, the aldehyde can inhibit the initial alcohol dehydrogenation, while at high pH, it is rapidly oxidized to the carboxylate. tue.nl

Several studies have investigated catalyst systems for the oxidation of octan-1-ol, with key findings summarized in the table below.

| Catalyst System | Substrate | Primary Product | Key Findings & Research Notes | Citation |

|---|---|---|---|---|

| Platinum on Activated Carbon (Pt/C) | 1-Octanol | Octanal / Octanoic Acid | Activity is significantly enhanced by the presence of water in the solvent system. The mechanism is proposed to be oxidative dehydrogenation. | lookchem.com |

| 5% Pt, 1% Bi / Carbon | 1-Octanol | Octanoic Acid | Identified as a highly efficient catalyst for the transformation of 1-octanol to octanoic acid using air as the oxidant and water as the solvent. | researchgate.net |

| Platinum on Graphite | Ethanol (as model for primary alcohols) | Ethanal (Acetaldehyde) | The reaction kinetics are described by the irreversible dissociative adsorption of oxygen and an equilibrated dissociative adsorption of the alcohol on the same type of active sites. | researchgate.net |

C-C Bond Formation, Cleavage, and Rearrangement Reactions Catalyzed by Platinum in the Presence of Octanal/Octan-1-ol Derivatives

While platinum is renowned for hydrogenation and oxidation catalysis, its ability to mediate the manipulation of carbon-carbon bonds is also significant, though less explored for long-chain aliphatic compounds like octanal and octan-1-ol. These transformations are critical for altering the carbon skeleton of molecules.

C-C Bond Cleavage: The cleavage of C-C bonds is generally an undesired side reaction during the selective oxidation of alcohols, as it leads to the formation of smaller, unwanted byproducts. researchgate.net However, this reactivity can be harnessed for specific applications. Studies on the oxidation of ethanol on platinum surfaces have shown that C-C bond scission has a significant energy barrier on flat platinum facets but is promoted on more reactive sites such as steps and defects. researchgate.net This suggests that for octan-1-ol, C-C bond cleavage could potentially occur under more severe reaction conditions or by using platinum catalysts with a high density of undercoordinated surface atoms. The reaction likely proceeds through intermediates formed during oxidation, where the carbon backbone becomes susceptible to cleavage.

C-C Bond Formation: The formation of new C-C bonds starting from alcohols or aldehydes is a powerful synthetic strategy for building more complex molecules. For instance, cascade reactions involving initial dehydrogenation of an alcohol to an aldehyde, followed by an aldol (B89426) condensation, can lead to longer-chain products. While palladium-based multifunctional catalysts have been explicitly reported for converting alcohols like heptanol (B41253) into longer C14 hydrocarbons via such cascades, the principles are applicable to platinum. nsf.govresearchgate.net A platinum catalyst could first oxidize octan-1-ol to octanal. The resulting octanal could then undergo a self-condensation reaction (an aldol condensation) to form a C16 α,β-unsaturated aldehyde, which could be further hydrogenated or oxidized. The specific reaction pathway would depend on the catalyst's properties and the reaction conditions.

Rearrangement Reactions: Platinum complexes have been shown to catalyze rearrangement reactions, although direct examples involving aliphatic aldehydes like octanal are not prevalent in the reviewed literature. For instance, platinum(II) complexes, in combination with other reagents, have been used to catalyze the tandem pinacol (B44631) coupling-rearrangement of aromatic aldehydes. nih.gov While structurally different from octanal, this demonstrates platinum's capacity to facilitate skeletal rearrangements. Another relevant transformation is platinum-catalyzed desaturation, which converts saturated ketones and lactones into their α,β-unsaturated counterparts, a process involving formal rearrangement of bonds. nih.gov It is conceivable that under specific conditions, platinum could catalyze rearrangements of octanal or its derivatives, potentially through intermediates that allow for hydride or alkyl shifts.

Synergistic Effects in Bimetallic and Multimetallic Platinum Catalysts for Enhanced Octanal/Octan-1-ol Transformations

The performance of platinum catalysts can be dramatically improved by the addition of a second or third metal, creating bimetallic or multimetallic catalysts. The enhanced activity and/or selectivity arise from synergistic effects between the different metal components. acs.org These effects are generally categorized into two main types:

Electronic (Ligand) and Geometric (Strain) Effects: The presence of a second metal can modify the electronic properties of platinum by donating or withdrawing electron density. This "ligand effect" alters the adsorption strength of reactants and intermediates on the platinum surface. For example, weakening the bond between platinum and poisoning species like carbon monoxide can enhance catalyst longevity and activity. mdpi.com Additionally, a mismatch in the atomic sizes of the metals can create physical strain in the platinum lattice (a "strain effect"), which also modifies its catalytic properties. bnl.gov

For the transformation of long-chain alcohols, the addition of promoters to platinum has proven effective. A Pt-Bi/C catalyst was identified as being highly efficient for the oxidation of 1-octanol to octanoic acid. researchgate.net Similarly, PtSn catalysts have shown promotional effects in the oxidation of other long-chain diols. researchgate.net The principles observed for the oxidation of smaller alcohols like methanol (B129727) and ethanol, where a wide range of Pt-M alloys (M = Ru, Sn, Au, Rh, Bi) have been studied, are directly applicable to octan-1-ol transformations. mdpi.combnl.gov

The table below summarizes the observed synergistic effects of various promoter metals when combined with platinum for alcohol oxidation reactions.

| Promoter Metal (M) | Pt-M System | Observed Synergistic Effect | Relevance to Octan-1-ol/Octanal | Citation |

|---|---|---|---|---|

| Bismuth (Bi) | Pt-Bi/C | Promotes complete oxidation to carboxylic acid. Acts via a bifunctional mechanism, providing oxygen species to oxidize intermediates. | Directly shown to be effective for 1-octanol oxidation. | researchgate.net |

| Tin (Sn) | Pt-Sn/C | SnOx species promote the initial rate of alcohol oxidation. Can prevent catalyst deactivation. | Shown to be effective for long-chain diol oxidation, suggesting applicability to octan-1-ol. | researchgate.net |

| Gold (Au) | Pt monolayer on Au support | Induces tensile strain in the Pt layer and modifies electronic properties, significantly enhancing oxidation activity for methanol and ethanol. | The principle of strain and ligand effects can be applied to enhance the activity for octan-1-ol oxidation. | bnl.gov |

| Rhodium (Rh) | Pt-Rh alloys | Facilitates C-C bond cleavage in ethanol oxidation and enhances CO2 production by providing sites for OH adsorption. | Could be used to tune selectivity, potentially favoring C-C cleavage if desired, or enhancing the removal of poisoning intermediates. | mdpi.com |

Interfacial Phenomena and Materials Science Aspects of Platinum Octanal Octan 1 Ol Systems

Surface Reconstruction and Dynamic Evolution of Platinum Catalysts under Reaction Conditions

The surface of platinum catalysts is not static under reaction conditions; instead, it undergoes dynamic reconstruction and evolution. This is a critical aspect of catalysis, as the active sites on the catalyst surface are in constant interaction with the reactants and products. In the context of the octanal-octan-1-ol system, particularly during processes like the hydrogenation of octanal (B89490) to octan-1-ol, the platinum surface is subject to significant changes.

Under operating electrochemical conditions, single-atom platinum catalysts have been observed to undergo structural reconstruction. For instance, in the hydrogen evolution reaction (HER), it has been shown that the bonding of platinum to its nitrogen-carbon support can weaken under cathodic potentials. This can lead to the dynamic aggregation of single platinum atoms into small clusters. researchgate.netnottingham.edu.my This dynamic behavior is crucial as it can alter the catalytic activity and selectivity of the reaction. The interaction with reactants and the reaction environment can induce changes in the coordination number and electronic properties of the platinum atoms, which in turn affects their catalytic performance. researchgate.net

In-situ and operando spectroscopic techniques are invaluable for studying these dynamic changes. Techniques such as synchrotron X-ray absorption spectroscopy and X-ray photoelectron spectroscopy have been used to identify the structural reconstruction of platinum single-atom catalysts during electrochemical processes. researchgate.netnottingham.edu.my These studies provide direct evidence of the dynamic nature of the catalyst surface and help in understanding the structure-activity relationships.

The composition of the reaction medium also plays a significant role in the surface evolution of platinum catalysts. For example, the presence of water can inhibit the oxidation of palladium in palladium-platinum alloys during methane (B114726) oxidation. rsc.org Similarly, in the selective oxidation of 1-octanol (B28484), the polarity of the solvent has been shown to strongly influence the adsorption equilibrium of substrates and products on the catalyst surface, thereby affecting the reaction rate. lookchem.com

The following table summarizes key findings on the dynamic evolution of platinum catalysts under various reaction conditions, which can be extrapolated to the platinum-octanal-octan-1-ol system.

| Catalyst System | Reaction Condition | Observed Dynamic Change | Impact on Catalysis |

| Pt single atoms on N-C support | Hydrogen Evolution Reaction | Weakening of Pt-N bonding, aggregation into small clusters | Altered catalytic activity and reaction kinetics |

| Pd-Pt alloys | Methane Oxidation | Inhibition of Pd oxidation by water | Preservation of metallic Pd at higher temperatures |

| Pt/C | 1-octanol oxidation | Influence of solvent polarity on adsorption equilibrium | Significant effect on reaction rate |

Adsorption Behavior and Ordered Assembly of Octanal/Octan-1-ol Molecules on Platinum Surfaces

The adsorption of reactant and product molecules onto the catalyst surface is a fundamental step in heterogeneous catalysis. In the platinum-octanal-octan-1-ol system, the adsorption behavior of octanal and octan-1-ol on the platinum surface dictates the reaction pathway and kinetics.